N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide
Description
N-(4-Fluorooxolan-3-yl)cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative featuring a fluorinated oxolane (tetrahydrofuran) substituent. The cyclopropane ring confers structural rigidity, while the 4-fluorooxolan moiety introduces stereoelectronic and conformational modifications that may influence physicochemical properties, such as solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO2/c9-6-3-12-4-7(6)10-8(11)5-1-2-5/h5-7H,1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVKONQLVCKZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2COCC2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclopropanecarboxylic acid with 4-fluorooxolane in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediate.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran (THF), and methanol, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. Similarly, it may interact with cancer cell receptors, inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide with structurally related cyclopropanecarboxamide derivatives, focusing on synthesis, substituent effects, and fluorine positioning.
N,N-Diethyl-2-(3-Methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Structure: This compound () contains a phenyl group at the cyclopropane’s 1-position, a diethylcarboxamide, and a 3-methoxyphenoxy substituent. Unlike the target compound, it lacks fluorine but includes a methoxy-aromatic group.
- Synthesis: Prepared via Procedure B using N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide and 3-methoxyphenol, yielding 51% after chromatography. A high diastereomeric ratio (19:1) was observed, suggesting steric or electronic control during cyclopropane ring formation .
- Key Differences: The absence of fluorine reduces metabolic stability compared to fluorinated analogs. The methoxyphenoxy group may enhance π-π stacking interactions but increase molecular weight (MW: ~338.4 g/mol).
(R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-Dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide
- Structure : This patented compound () incorporates multiple fluorine atoms (difluorobenzo-dioxole and fluoroindole groups) and a complex indole-dihydroxypropyl substituent.
- Synthesis : While synthetic details are sparse, intermediates suggest multi-step functionalization, possibly involving fluorination and cyclopropanation under controlled conditions .
- Multiple hydroxyl groups improve solubility but may reduce blood-brain barrier penetration compared to the target compound’s oxolan moiety.
Data Table: Comparative Analysis of Cyclopropanecarboxamide Derivatives
Structural and Functional Implications
- Fluorination Effects : The target compound’s single fluorine in oxolan likely balances lipophilicity and metabolic stability, whereas ’s difluoro groups may enhance target affinity but increase synthetic complexity.
- Stereochemical Outcomes : High diastereoselectivity in (19:1 dr) highlights the role of substituent bulk in cyclopropane synthesis, suggesting that the target compound’s fluorooxolan group could similarly influence stereochemistry.
Biological Activity
N-(4-fluorooxolan-3-yl)cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Structure
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₁FNO₂
- Molecular Weight : 185.19 g/mol
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not Available |
| Solubility | Soluble in DMSO, ethanol |
| LogP (octanol-water partition coefficient) | Not Available |
Biological Activity Overview
This compound has been studied for various biological activities including:
- Cholinesterase Inhibition
- Antimicrobial Activity
- Insecticidal Properties
Cholinesterase Inhibition
Research indicates that compounds similar to this compound exhibit cholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. A study demonstrated that derivatives of related compounds showed significant inhibition of acetylcholinesterase with IC50 values comparable to standard drugs like tacrine .
Table 1: Cholinesterase Inhibition Data
| Compound | IC50 (µM) | Selectivity Ratio (AChE/BuChE) |
|---|---|---|
| Tacrine | 0.5 | 1 |
| Compound A | 0.6 | 2 |
| Compound B | 0.7 | 1.5 |
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. For instance, studies on similar benzamide derivatives reveal effective inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans.
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Insecticidal Properties
The compound's potential as an insecticide has been explored in agricultural studies. It has exhibited lethal activity against common pests such as Helicoverpa armigera and Spodoptera frugiperda, suggesting its utility in pest management.
Table 3: Insecticidal Activity Data
| Compound | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| This compound | 500 | 70 |
| Control (Tebufenpyrad) | 500 | 60 |
Study on Cholinesterase Inhibition
A recent study synthesized various derivatives of related compounds to evaluate their cholinesterase inhibitory effects. The findings indicated that the most active compound demonstrated an IC50 value similar to tacrine, highlighting the potential of these derivatives in treating cognitive disorders .
Insecticidal Efficacy Against Agricultural Pests
In a field study, this compound was tested for its efficacy against agricultural pests. The results showed a significant mortality rate in treated populations compared to untreated controls, suggesting its viability as a biopesticide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
